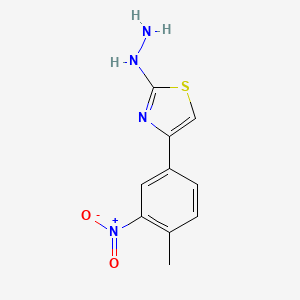

2-Hydrazinyl-4-(4-methyl-3-nitrophenyl)thiazole

CAS No.:

Cat. No.: VC20135870

Molecular Formula: C10H10N4O2S

Molecular Weight: 250.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H10N4O2S |

|---|---|

| Molecular Weight | 250.28 g/mol |

| IUPAC Name | [4-(4-methyl-3-nitrophenyl)-1,3-thiazol-2-yl]hydrazine |

| Standard InChI | InChI=1S/C10H10N4O2S/c1-6-2-3-7(4-9(6)14(15)16)8-5-17-10(12-8)13-11/h2-5H,11H2,1H3,(H,12,13) |

| Standard InChI Key | QFKDRHLIFCGEOC-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=C(C=C1)C2=CSC(=N2)NN)[N+](=O)[O-] |

Introduction

Chemical Structure and Nomenclature

2-Hydrazinyl-4-(4-methyl-3-nitrophenyl)thiazole belongs to the class of 1,3-thiazoles, heterocyclic compounds containing sulfur and nitrogen atoms at positions 1 and 3, respectively. Its IUPAC name, [4-(4-methyl-3-nitrophenyl)-1,3-thiazol-2-yl]hydrazine, reflects the substitution pattern:

-

A 4-methyl-3-nitrophenyl group at the C4 position, introducing both electron-withdrawing (-NO₂) and electron-donating (-CH₃) effects.

-

A hydrazinyl (-NH-NH₂) group at the C2 position, enabling hydrogen bonding and coordination chemistry.

The molecular structure is further defined by the following identifiers:

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₀N₄O₂S |

| Molecular Weight | 250.28 g/mol |

| Canonical SMILES | CC1=C(C=C(C=C1)C2=CSC(=N2)NN)N+[O-] |

| InChI Key | QFKDRHLIFCGEOC-UHFFFAOYSA-N |

Physicochemical Properties

The compound’s bioactivity is influenced by its physicochemical profile:

| Property | Value/Description |

|---|---|

| Solubility | Moderate in polar aprotic solvents (e.g., DMSO) |

| LogP (Predicted) | ~2.3 (indicating moderate lipophilicity) |

| Hydrogen Bond Donors | 3 (hydrazinyl NH and NH₂ groups) |

| Hydrogen Bond Acceptors | 5 (thiazole N, nitro O, hydrazine N) |

The nitro group enhances electrophilicity, while the hydrazinyl moiety facilitates interactions with biological targets via hydrogen bonding.

Biological Activity and Research Findings

Antifungal Activity

Analogous 2-hydrazinylthiazoles exhibit potent activity against Candida albicans, with MIC values as low as 3.9 µg/mL (compound 7e), outperforming fluconazole (15.62 µg/mL) . The hydrazine bridge enhances binding to fungal lanosterol C14α-demethylase, a cytochrome P450 enzyme critical for ergosterol biosynthesis .

Molecular Docking and Mechanism of Action

Docking studies using lanosterol C14α-demethylase (PDB: 5TZ1) reveal critical interactions :

-

The 4-methyl-3-nitrophenyl group occupies a hydrophobic pocket formed by Leu376 and Phe233.

-

The hydrazinyl nitrogen forms a hydrogen bond with Tyr118 (distance: 2.1 Å), stabilizing the enzyme-inhibitor complex.

-

π-Cation interactions between the thymol fragment (in analogs) and heme iron further enhance binding affinity .

Future Directions and Applications

-

Antifungal Drug Development: Optimization of substituents to improve pharmacokinetics and reduce toxicity.

-

Anticancer Therapeutics: Evaluation in xenograft models to validate in vitro cytotoxicity.

-

Enzyme Inhibition: Broader screening against CYP isoforms for drug-drug interaction profiling.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume